molecular formula C7H11F3N2O3 B3002685 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid CAS No. 1449278-64-1

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid

Cat. No.: B3002685
CAS No.: 1449278-64-1
M. Wt: 228.171
InChI Key: KGWPTXYHRCFENE-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid typically involves the reaction of azetidine derivatives with ethanone and trifluoroacetic acid. One common method includes the use of 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride as a starting material, which is then reacted with trifluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine compounds.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research fields.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWPTXYHRCFENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449278-64-1
Record name 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid
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